Cas no 2825008-40-8 (5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride)

5-Amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a heterocyclic compound featuring a pyrazole core with functional groups at the 4- and 5-positions. The presence of both amino and carboxylic acid moieties, along with hydrochloride salt formation, enhances its solubility and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical applications. Its structural properties allow for further derivatization, particularly in the development of biologically active molecules. The compound's stability under standard conditions and high purity make it suitable for research and industrial use. Its well-defined chemical characteristics support reproducibility in synthetic pathways, contributing to its utility in medicinal chemistry and material science.
5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride structure
2825008-40-8 structure
Product Name:5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
CAS No:2825008-40-8
MF:C6H10ClN3O2
MW:191.615499973297
CID:6192026
PubChem ID:165823058
Update Time:2025-10-29

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 2825008-40-8
    • EN300-37478004
    • 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride
    • Inchi: 1S/C6H9N3O2.ClH/c1-3-4(6(10)11)5(7)9(2)8-3;/h7H2,1-2H3,(H,10,11);1H
    • InChI Key: SILOBWDOXIULFT-UHFFFAOYSA-N
    • SMILES: Cl.OC(C1C(C)=NN(C)C=1N)=O

Computed Properties

  • Exact Mass: 191.0461543g/mol
  • Monoisotopic Mass: 191.0461543g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 173
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 81.1Ų

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Additional information on 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride

Introduction to 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride (CAS No. 2825008-40-8)

5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride is a significant compound in the field of pharmaceutical chemistry, renowned for its versatile applications in drug discovery and medicinal research. With the CAS number 2825008-40-8, this compound has garnered attention due to its structural uniqueness and potential therapeutic benefits. The pyrazole core, a heterocyclic aromatic structure, is a cornerstone in the development of various bioactive molecules, making this derivative particularly intriguing for researchers.

The molecular formula of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride highlights its composition, which includes nitrogen atoms at the 1 and 5 positions, a methyl group at the 3 position, and a carboxylic acid group at the 4 position, all combined with a hydrochloride salt form. This specific arrangement imparts unique chemical properties that make it a valuable intermediate in synthesizing more complex pharmacophores.

In recent years, there has been a surge in research focused on heterocyclic compounds due to their prevalence in biologically active molecules. Pyrazole derivatives, in particular, have been extensively studied for their antimicrobial, anti-inflammatory, and anticancer properties. The presence of both amino and carboxylic acid functional groups in 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride allows for further chemical modifications, enabling the development of novel drug candidates with tailored biological activities.

One of the most compelling aspects of this compound is its role as a building block in medicinal chemistry. Researchers have leveraged its structural framework to design molecules that interact with specific biological targets. For instance, studies have demonstrated its potential in inhibiting enzymes involved in cancer cell proliferation. The dimethyl substitution at the 3-position enhances lipophilicity, which can improve membrane permeability and oral bioavailability—critical factors for drug efficacy.

The hydrochloride salt form of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride ensures better solubility in aqueous solutions, facilitating its use in various biochemical assays and formulations. This solubility advantage is particularly beneficial in preclinical studies where accurate dosing and delivery are paramount.

Recent advancements in computational chemistry have further illuminated the therapeutic potential of this compound. Molecular docking studies have identified its binding affinity to certain protein receptors implicated in neurological disorders. The pyrazole moiety's ability to mimic natural substrates makes it an ideal candidate for developing targeted therapies with minimal off-target effects.

In addition to its pharmaceutical applications, 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride has shown promise in material science. Its unique electronic properties make it suitable for use in organic semiconductors and light-emitting diodes (LEDs). The integration of such heterocyclic compounds into advanced materials could lead to innovations in electronics and optoelectronics.

The synthesis of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride involves multi-step organic reactions that highlight the ingenuity of synthetic chemists. The process typically begins with the condensation of appropriate precursors under controlled conditions to form the pyrazole ring. Subsequent functionalization steps introduce the amino group at the 5-position and the carboxylic acid group at the 4-position. The final step involves converting the free carboxylic acid into its hydrochloride salt form to enhance stability and reactivity.

Quality control and analytical techniques play a crucial role in ensuring the purity and consistency of 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride. High-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are commonly employed methods to verify structural integrity and identify any impurities. These rigorous standards ensure that researchers receive a product that meets their exacting requirements for experimental use.

The growing interest in 5-amino-1,3-dimethyl-1H-pyrazole-4-carboxylic acid hydrochloride underscores its importance as a versatile chemical entity. As research continues to uncover new applications and derivatives, this compound is poised to remain at the forefront of scientific innovation. Its contributions to drug discovery alone are substantial, but its potential extends far beyond pharmaceuticals into materials science and beyond.

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